N-benzyl-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
“N-Benzyl-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide” is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted at position 6 with a phenyl group and at position 4 with a sulfanyl (-S-) linker. This linker connects to an acetamide moiety, which is further modified by an N-benzyl group. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N-benzyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c25-19(22-12-15-7-3-1-4-8-15)13-26-20-17-11-18(16-9-5-2-6-10-16)27-21(17)24-14-23-20/h1-11,14H,12-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDNXOLDOSRHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=C(S3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor.
Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of the Benzyl Group: The benzyl group can be attached through a nucleophilic substitution reaction, where a benzyl halide reacts with the thieno[2,3-d]pyrimidine intermediate.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thieno[2,3-d]pyrimidine core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group in the acetamide moiety.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amides or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-benzyl-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidin-4-ol tethered with 1,2,3-triazole derivatives (e.g., compounds from ) share the thienopyrimidine core but feature oxy (-O-) linkers and triazole substituents. These derivatives exhibit antimicrobial activity, suggesting the scaffold’s versatility . Key distinctions:
- Substituent Flexibility : The target compound’s benzyl group may enhance lipophilicity, improving membrane permeability compared to hydrophilic triazoles.
- Biological Targets : Sulfanyl-linked derivatives could engage in unique hydrogen-bonding or hydrophobic interactions compared to oxygen-linked analogs.
Pyrimidine-Based Enzyme Inhibitors
Substituted (7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino compounds () are JAK1 inhibitors with a pyrrolopyrimidine core. Comparative insights:
- Core Heteroatoms: Thieno[2,3-d]pyrimidine (sulfur atom) vs. pyrrolo[2,3-d]pyrimidine (nitrogen atom). Sulfur’s electron-rich nature may enhance interactions with electrophilic enzyme pockets.
- Substituent Effects: Amino groups in JAK1 inhibitors facilitate hydrogen bonding, whereas the target’s sulfanyl-acetamide moiety may prioritize hydrophobic interactions .
Stereochemical and Configurational Variants
Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-...butanamide () highlight the role of stereochemistry in bioactivity. The target compound lacks chiral centers but incorporates a rigid thienopyrimidine core, which may restrict conformational flexibility compared to stereochemically complex analogs .
Biological Activity
N-benzyl-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a thieno[2,3-d]pyrimidine moiety linked to a benzyl group and an acetamide functional group. Its molecular formula is , indicating the presence of sulfur atoms which play a critical role in its biological activity.
Anticancer Properties
Research has indicated that compounds with thieno[2,3-d]pyrimidine scaffolds exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that certain thieno-pyrimidine derivatives exhibited IC50 values in the low micromolar range against A431 and A549 cancer cells, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 | 5.4 | Induction of apoptosis |
| This compound | A549 | 4.8 | Cell cycle arrest |
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. In a study focusing on similar N-benzyl derivatives, it was found that modifications at specific positions on the thieno-pyrimidine core could enhance anticonvulsant efficacy. The ED50 values for certain derivatives were comparable to established anticonvulsants like phenytoin .
Anti-inflammatory Effects
In addition to its anticancer and anticonvulsant activities, this compound has shown potential anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha was demonstrated in cellular assays .
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation.
- Apoptosis Induction : It has been observed to promote apoptosis in cancer cells through intrinsic pathways.
- Cytokine Modulation : By downregulating inflammatory cytokines, it may alleviate inflammation-related conditions.
Study 1: Anticancer Activity Assessment
A study involving the evaluation of various thieno-pyrimidine derivatives highlighted the enhanced anticancer activity of compounds similar to this compound. The results indicated that these compounds could effectively inhibit tumor growth in xenograft models .
Study 2: Anticonvulsant Efficacy
Another investigation into the anticonvulsant properties of N-benzyl derivatives revealed substantial protective indices against induced seizures in animal models. The findings suggested that structural modifications could lead to improved efficacy and reduced side effects compared to traditional treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
